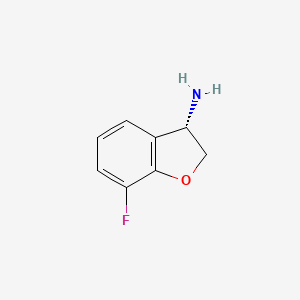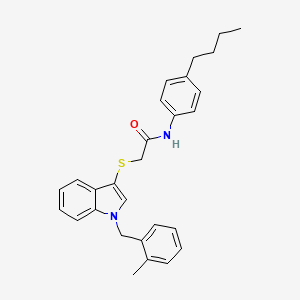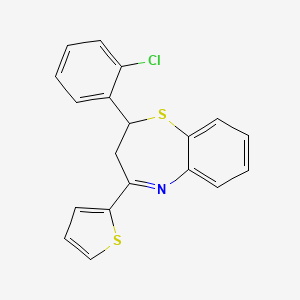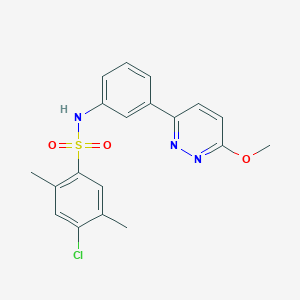![molecular formula C18H29ClN2O2 B2897579 1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride CAS No. 2418732-72-4](/img/structure/B2897579.png)
1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride” is a chemical compound with the CAS Number: 2418732-72-4 . Its molecular weight is 340.89 . The IUPAC name for this compound is 1-(2-(1-aminoethyl)morpholino)-3-(4-isopropylphenyl)propan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H28N2O2.ClH/c1-13(2)16-7-4-15(5-8-16)6-9-18(21)20-10-11-22-17(12-20)14(3)19;/h4-5,7-8,13-14,17H,6,9-12,19H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Synthesis and Biological Properties
1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one hydrochloride and its derivatives have been explored for their synthesis and biological properties. For instance, Papoyan et al. (2011) studied the synthesis of similar compounds and found pronounced anticonvulsive activities along with some peripheral n-cholinolytic activities, but no antibacterial activity (Papoyan et al., 2011).
Chemical Structure and Synthesis Techniques
The compound has been studied for its chemical structure and synthesis techniques. Hu et al. (2006) synthesized a related compound, analyzing its crystal structure and confirming its morpholine ring's chair conformation (Hu et al., 2006). Similarly, Fritz et al. (2011) developed a methodology for the synthesis of morpholines, demonstrating their use in drug synthesis (Fritz et al., 2011).
Antibacterial Activity
Studies have also examined the antibacterial activity of related compounds. Isakhanyan et al. (2014) investigated the antibacterial properties of tertiary aminoalkanols hydrochlorides, finding no significant activity in this regard (Isakhanyan et al., 2014).
Applications in Organic Chemistry
The compound and its derivatives have applications in organic chemistry. Lettan et al. (2006) explored the synthesis of acylsilanes from morpholine amides, indicating the compound's utility in organic syntheses (Letan et al., 2006). Chin et al. (2010) analyzed the photophysical characterization of a morpholine derivative, providing insights into its structural and emission properties (Chin et al., 2010).
Inhibition of Kinase Activity
Boschelli et al. (2001) studied compounds with a morpholine group for their inhibition of Src kinase activity, a significant finding for therapeutic applications (Boschelli et al., 2001).
Conformational Analyses
Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally related to the compound , offering insights into their structural behavior (Nitek et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-[2-(1-aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13(2)16-7-4-15(5-8-16)6-9-18(21)20-10-11-22-17(12-20)14(3)19;/h4-5,7-8,13-14,17H,6,9-12,19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOWMEGLFOOUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCOC(C2)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2897498.png)

![2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2897501.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2897503.png)
![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B2897505.png)



![Methyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2897509.png)
![4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2897513.png)
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2897514.png)
![(2E)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2897517.png)

![2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2897519.png)
